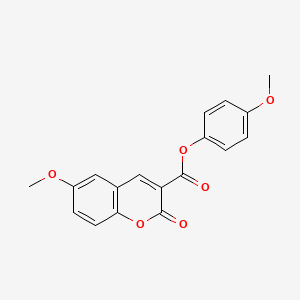

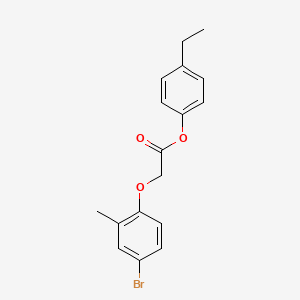

![molecular formula C20H19F3N4S B5558963 5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 1,2,4-triazole, such as the compound , typically involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation reactions with benzaldehyde to form Schiff bases. These reactions are usually carried out in organic solvents, and the resulting compounds are confirmed through spectroscopic methods like IR, NMR, and sometimes mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, is characterized by X-ray diffraction techniques. The crystal structure determination helps in understanding the spatial arrangement and the intermolecular interactions within the compound, which are crucial for its chemical behavior and reactivity (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the functional groups attached to the triazole ring. The presence of substituents like the tert-butylphenyl and trifluoromethylbenzylidene groups can affect the electron distribution across the molecule, influencing its reactivity towards nucleophilic and electrophilic agents. These compounds are generally stable in neutral conditions but may undergo transformations under acidic or basic conditions, leading to isomerization or cyclization reactions (Albert, 1970).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility in various solvents, and crystallinity, are determined using standard analytical techniques. These properties are crucial for the compound's applicability in different environments and for its formulation in various applications (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are influenced by the molecular structure of the compound. Studies involving the interaction of these compounds with various reagents and under different conditions help in understanding their chemical behavior, which is essential for their potential applications in fields like materials science, catalysis, and possibly pharmacology, excluding drug use and side effects (Aksyonova-Seliuk et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Features

The 5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol and its derivatives are synthesized for research in various biological activities. These compounds have been found to exhibit a broad spectrum of activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anti-cancer activities. They are also characterized by low toxicity, making them promising for chemical structure research and the search for biologically active substances (Aksyonova-Seliuk et al., 2018).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including the 5-(4-tert-butylphenyl) derivative, have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms. This highlights their potential application in the field of antimicrobial research (Bektaş et al., 2010).

Green Synthesis

The green synthesis approach has been used to synthesize derivatives of 5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol. This process emphasizes environmental sustainability and efficiency in producing these compounds, which were also screened for antimicrobial activity, showing significant results against standard drugs (Rajurkar & Shirsath, 2017).

Antitumor Activity

Certain derivatives have been investigated for their antitumor activity. The synthesis process, crystal structure, and biological tests indicate that these compounds can be effective in inhibiting tumor growth, making them relevant in cancer research (叶姣 et al., 2015).

Corrosion Inhibition Property

Triazole-based Schiff bases, including those related to the 5-(4-tert-butylphenyl) derivative, have been studied for their corrosion inhibitory action on various metals. This research is significant in materials science, particularly for protecting metals from corrosion (Mary et al., 2021).

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4S/c1-19(2,3)15-10-6-14(7-11-15)17-25-26-18(28)27(17)24-12-13-4-8-16(9-5-13)20(21,22)23/h4-12H,1-3H3,(H,26,28)/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDZNLIGCCUTFB-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-tert-butylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

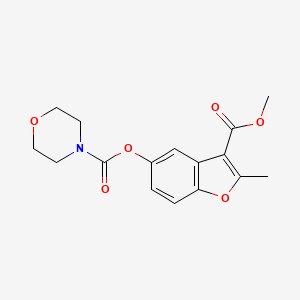

![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)

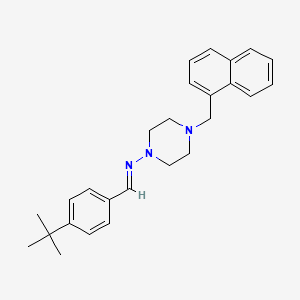

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

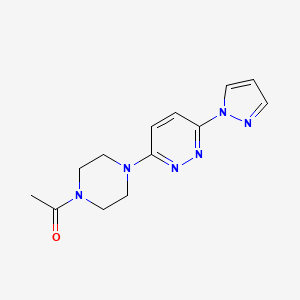

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)